molecular formula C9H13Br B13219793 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene

Katalognummer: B13219793
Molekulargewicht: 201.10 g/mol
InChI-Schlüssel: MUDWRNMAPPGUIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene is an organic compound with the molecular formula C9H13Br. It is a derivative of bicyclo[2.2.2]oct-2-ene, where a bromomethyl group is attached to the fifth carbon of the bicyclic structure. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene typically involves the bromination of bicyclo[2.2.2]oct-2-ene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a hydroxymethyl or carbonyl derivative .

Wissenschaftliche Forschungsanwendungen

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other derivatives. This makes it a versatile intermediate in organic synthesis and valuable for various research applications .

Eigenschaften

Molekularformel

C9H13Br

Molekulargewicht

201.10 g/mol

IUPAC-Name

5-(bromomethyl)bicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C9H13Br/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2

InChI-Schlüssel

MUDWRNMAPPGUIA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C=CC1CC2CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.